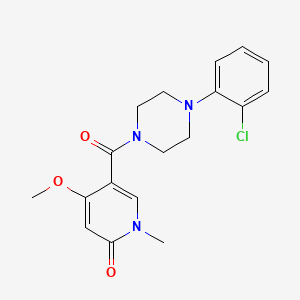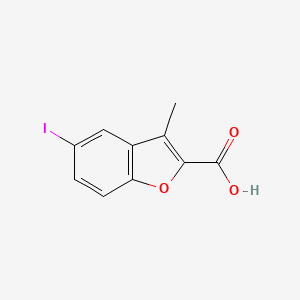
5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid: is an organic compound with the molecular formula C10H7IO3 . It belongs to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzofuran core substituted with an iodine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid typically involves the iodination of a benzofuran precursor. One common method includes the use of iodine and silver acetate in an organic solvent under controlled conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 5-position of the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzofuran derivatives. The process includes iodination , methylation , and carboxylation steps, each optimized for high yield and purity. The use of palladium-catalyzed reactions and transamidation procedures are also common in industrial settings to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Nucleophiles such as or in the presence of a base.
Major Products:
Oxidation: Formation of 5-iodo-3-methyl-1-benzofuran-2-carboxaldehyde.
Reduction: Formation of 5-iodo-3-methyl-1-benzofuran-2-methanol.
Substitution: Formation of 5-amino-3-methyl-1-benzofuran-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the iodine atom enhances its reactivity and interaction with biological targets .
Medicine: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents for treating infections and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets in cells. The iodine atom enhances its ability to form covalent bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
- 5-Bromo-3-methyl-1-benzofuran-2-carboxylic acid
- 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
- 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Comparison: Compared to its halogenated analogs, 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid exhibits higher reactivity due to the larger atomic radius and lower electronegativity of iodine. This makes it more effective in certain chemical reactions and biological interactions .
Propiedades
IUPAC Name |
5-iodo-3-methyl-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPESJGNZAUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
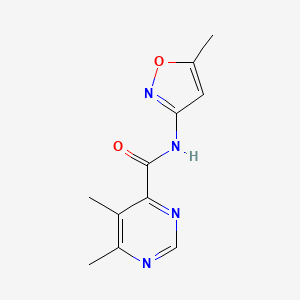
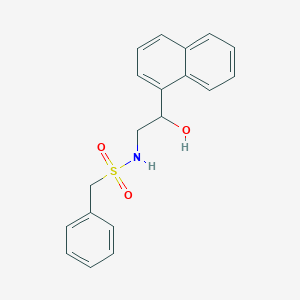
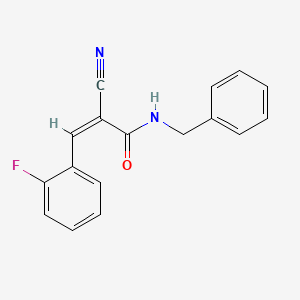
![ethyl 2-[2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2594535.png)
![5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2594542.png)
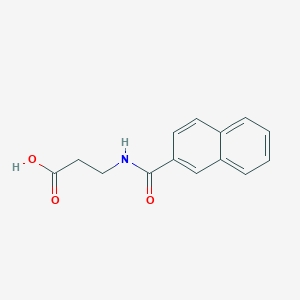
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2594545.png)
![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2594546.png)
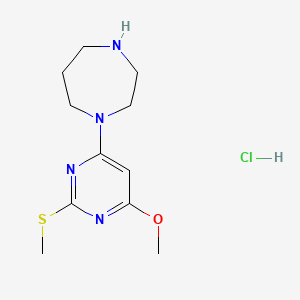
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide](/img/structure/B2594548.png)
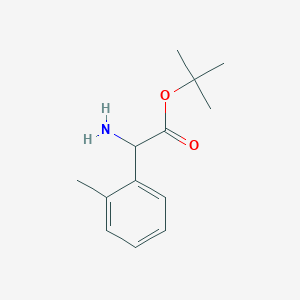
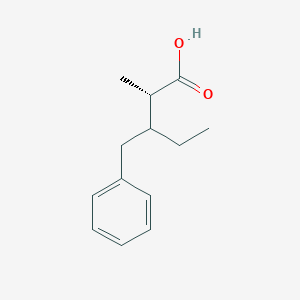
![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)
